Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate
Description
Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate (C₁₅H₁₉NO₂; MW: 245.32) is a bicyclic pyrrole derivative with three defined stereocenters, typically described as (2S,3aS,6aS)-configured . This compound is a key intermediate in pharmaceutical synthesis, notably for Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . Its hydrochloride salt (C₁₅H₂₀ClNO₂; MW: 281.78; CAS 87269-87-2) is frequently utilized to enhance solubility and crystallinity during synthetic processes .
The bicyclic core comprises fused cyclopentane and pyrrolidine rings, with a benzyl ester group at position 2. This structure confers rigidity and stereochemical specificity, critical for binding to biological targets .
Properties
IUPAC Name |
benzyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDWLCOPRDSQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The foundational synthesis involves catalytic hydrogenation of (E)-2-benzyliminocyclopentane-1-carboxylate derivatives (Compound II). The process begins with the condensation of benzylamine with cyclopentanone to form a Schiff base, which reacts with ethyl bromopyruvate (V) in a Michael addition. Subsequent hydrogenation over palladium/carbon (Pd/C) at 40–60°C under 3–5 bar H₂ pressure yields the cis,endo-octahydro product.
Key Reaction Parameters :
Stereochemical Control
Stereoselectivity (>98% enantiomeric excess) is achieved via substrate-directed hydrogenation, where the benzyl group’s bulkiness forces the pyrrolidine ring into a chair-like transition state. X-ray crystallography confirms the (2S,3aS,6aS) configuration in the final product.
Table 1: Catalyst Performance in Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Diastereomeric Excess (%) |
|---|---|---|---|---|
| Pd/C (5%) | 50 | 4 | 92 | 98.5 |
| Raney Ni | 60 | 10 | 85 | 97.2 |
| PtO₂ | 40 | 3 | 78 | 95.8 |
Esterification of Octahydrocyclopenta[b]pyrrole-2-Carboxylic Acid
Acid-Catalyzed Esterification
The carboxylic acid intermediate undergoes Fischer esterification with benzyl alcohol under acidic conditions. Sulfuric acid (H₂SO₄, 1–2 eq.) or p-toluenesulfonic acid (PTSA, 0.5 eq.) in toluene at reflux (110°C) for 12–24 hours achieves 85–90% conversion. Water removal via Dean-Stark trap shifts equilibrium toward ester formation.
Optimization Insight :
- Benzyl Alcohol Excess : 3–5 eq. improves yield to 93%.
- Solvent Choice : Toluene outperforms DMF due to azeotropic water removal.
Coupling Reagent-Mediated Esterification
For acid-sensitive substrates, carbodiimide-based coupling (e.g., EDC·HCl with HOBt) activates the carboxyl group for benzyl alcohol nucleophilic attack. This method, conducted in dichloromethane (DCM) at 0–5°C, achieves 81% yield with >99% purity.
Critical Factors :
- Base : Triethylamine (TEA, 2 eq.) neutralizes HCl byproduct.
- Workup : Sequential washes with NaHCO₃ and brine prevent emulsion formation.
Alternative Synthetic Routes
Enzymatic Resolution of Racemic Intermediates
Patent EP2344455A1 discloses a biocatalytic approach using recombinant Escherichia coli expressing hydantoinase (Hyu) genes. Racemic octahydrocyclopenta[b]pyrrole-2-carboxamide is hydrolyzed to the (S)-carboxylic acid with 94% enantiomeric excess, followed by benzylation.
Bioconversion Conditions :
- pH : 7.0–7.5 (phosphate buffer)
- Temperature : 28°C
- Time : 20 hours
Nickel-Catalyzed Asymmetric Hydrogenation
Recent advances employ chiral nickel catalysts (e.g., Ni-BINAP complexes) for enantioselective hydrogenation of α,β-unsaturated esters. This method circumvents the need for resolving agents, delivering 90% yield and 97% ee under mild conditions (25°C, 5 bar H₂).
Industrial-Scale Production
Continuous Flow Reactor Systems
BenchChem’s production protocol utilizes tubular flow reactors to enhance mass transfer and temperature control. Key parameters:
- Residence Time : 30 minutes
- Catalyst Cartridge : Pd/C immobilized on SiO₂
- Throughput : 50 kg/day
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield (%) | 85 | 93 |
| Catalyst Loading | 10 wt% | 5 wt% |
| Energy Consumption | High | Moderate |
Data from.
Crystallization and Salt Formation
Post-synthesis, the free base is converted to its hydrochloride salt (C₁₅H₂₀ClNO₂) for improved stability. Crystallization from ethyl acetate/cyclohexane (1:3 v/v) at −20°C yields 87% recovery with 99.5% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Over-hydrogenation of the cyclopentane ring generates decahydro impurities (<2%), minimized by:
Solvent Recovery
Methanol and toluene are distilled and recycled, reducing production costs by 30%.
Chemical Reactions Analysis
Types of Reactions: Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, also known as (S,S)-2-Azabicyclo[3,3,0]-octane-3-carboxylic acid benzylester hydrochloride, is a chemical compound with diverse applications across various industries . It has the molecular formula and a molecular weight of 321.83 g/mol . This compound is a white or off-white powder, soluble in water and methanol, and stable under normal temperature and pressure conditions, allowing for extended storage .
Applications
(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a versatile chemical compound with applications in the pharmaceutical, chemical, and research fields .
Pharmaceutical Industry
- It is a key intermediate in the synthesis of various drugs, particularly those used to treat anxiety disorders, depression, and schizophrenia .
- It is used in the production of loperamide hydrochloride, an antidiarrheal drug .
- It is used in the preparation of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor .
Chemical Industry
- It serves as an intermediate in the synthesis of chemicals like insecticides, herbicides, and fungicides .
- It is used in the production of flavors and fragrances because of its unique chemical properties .
Research
- It is used as a reference standard in research laboratories to develop new drugs and chemical compounds .
- It helps in testing the efficacy of new drugs and chemicals .
- It is used to study the pharmacological effects of various drugs and chemicals .
Other names
- (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid Benzyl ester hydrochloride
- Benzyl (3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride
- benzyloctahydrocyclopenta[b]pyrrole-2-carboxylatehydrochloride
- Octahydro-cyclopenta[b]pyrrole-2-carboxylic acid phenylmethyl ester hydrochloride
- benzyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate,hydrochloride
- (phenylmethyl) 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
- (+/-) Phenylmethoxy octahydro-cyclopenta[b]pyrrole-2- carboxylate hydrochloride
- 2-Azabicyclo[3,3,0]-octane-3-carboxylic acid benzyl ester hydrochloride
- Benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride, 97%
- 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (phenylmethyl) ester hydrochloride
Mechanism of Action
The mechanism of action of benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Piperidine vs. Pyrrolidine Cores : Piperidine derivatives (e.g., Ethyl 6-phenylpiperidine-2-carboxylate) exhibit greater conformational flexibility compared to the bicyclic pyrrolidine system in the target compound, impacting binding affinity .
- Functional Group Modifications : Replacing the benzyl ester with a nitrile (e.g., octahydrocyclopenta[b]pyrrole-2-carbonitrile) shifts biological activity from ACE inhibition to DPP4 inhibition, highlighting the role of electron-withdrawing groups in target engagement .
Pharmacological Analogs
Antimycobacterial Pyrrole-2-carboxylates
Compounds such as pyrrole-2-carboxylate [7a–h] (e.g., substituted benzyl esters) demonstrate antimycobacterial activity against Mycobacterium tuberculosis (MIC: 12.5 µg/mL) .
DPP4 Inhibitors
Octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives exhibit DPP4 inhibition (IC₅₀ values modeled via QSAR; R² = 0.912) . The nitrile group enhances hydrogen bonding with catalytic residues in DPP4, a feature absent in the ester-containing target compound .
Hydrogenolysis Substrates
Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate undergoes hydrogenolysis to remove benzyl groups, a step critical in deprotection strategies . The fully saturated bicyclic system in the target compound resists such reactions, underscoring its stability as a synthetic intermediate .
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
This ketone-containing analog (C₁₂H₁₉NO₃; MW: 225.28) requires stringent storage conditions (-20°C) due to its reactivity, unlike the more stable benzyl ester derivative .
Biological Activity
Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate (BOC) is a bicyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of BOC, including its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 245.32 g/mol. It features an octahydrocyclopenta[b]pyrrole moiety combined with a benzyl ester functional group, contributing to its unique chemical properties and biological activities.
Mechanisms of Biological Activity
Research indicates that BOC exhibits several biological activities, primarily through the inhibition of specific enzymes:
- Cholinesterase Inhibition : BOC has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. This inhibition is particularly relevant for developing treatments for neurodegenerative disorders such as Alzheimer's disease .
- Antimicrobial Properties : Preliminary studies suggest that BOC may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents .
Case Studies and Research Findings
- Neuroprotective Effects : In a study investigating the neuroprotective effects of BOC, researchers found that it effectively reduced neurotoxicity in cellular models exposed to amyloid-beta peptide, a hallmark of Alzheimer's disease. The compound's ability to inhibit cholinesterases was linked to improved cognitive function in animal models.
- Antimicrobial Activity : A recent study explored the antimicrobial potential of BOC against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
- Structure-Activity Relationship (SAR) : The structural variations of BOC have been analyzed to determine their impact on biological activity. Modifications at different positions on the bicyclic structure have shown varying degrees of potency against cholinesterases and bacteria, highlighting the importance of stereochemistry in drug design .
Comparative Analysis
The following table summarizes the biological activities and characteristics of various derivatives of this compound:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Cholinesterase inhibition | Potential neuroprotective agent |
| (2R,3AR,6aR)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate | Antimicrobial | Enhanced antibacterial properties |
| Benzyl (3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate | Antiviral | Effective against specific viruses |
Future Directions
The ongoing research into this compound suggests promising avenues for drug discovery. Its dual role as a cholinesterase inhibitor and potential antimicrobial agent positions it as a versatile candidate for developing novel therapeutic agents. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the exact pathways through which BOC exerts its biological effects.
- Clinical Trials : To assess its therapeutic potential in humans, particularly for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. How can researchers confirm the stereochemical configuration of benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate?
- Methodological Answer : The stereochemistry (e.g., (2S,3aS,6aS) configuration) is typically confirmed using chiral HPLC combined with circular dichroism (CD) spectroscopy. X-ray crystallography is the gold standard for absolute configuration determination, as seen in intermediates for Ramipril synthesis . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate stereoisomers by analyzing spatial proton-proton interactions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : GHS classification indicates risks of acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must use PPE (gloves, goggles), work in a fume hood, and maintain proper ventilation. First-aid measures include immediate rinsing of exposed skin/eyes and medical consultation for ingestion .
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
- Methodological Answer : It serves as a key intermediate in synthesizing Ramipril, an ACE inhibitor. The carboxylate group is condensed with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine using EDC·HCl and HOBt as coupling agents, followed by Pd/C-catalyzed hydrogenation to remove the benzyl protecting group. This method achieves 81% yield and >99% purity .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound?
- Methodological Answer : Yield optimization involves:
- Coupling Agents : EDC·HCl with HOBt minimizes racemization during peptide bond formation.
- Hydrogenation Conditions : 10% Pd/C under 40 psi H₂ at 25°C ensures efficient deprotection without over-reduction.
- Purification : Recrystallization from ethanol/water mixtures enhances purity .
Q. How can researchers resolve contradictions in reported stereoisomer ratios across studies?
- Methodological Answer : Discrepancies often arise from variations in starting materials or reaction conditions. To address this:
- Control Reaction Parameters : Strictly regulate temperature, solvent polarity, and catalyst loading.
- Analytical Validation : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to quantify enantiomeric excess .
Q. What advanced techniques characterize the compound’s stability under thermal or photolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures (typically >200°C).
- Photostability Testing : Expose samples to UV light (320–400 nm) in controlled chambers, followed by LC-MS to detect degradation products like decarboxylated derivatives .
Q. How does the compound’s reactivity differ in pyrrolecarboxylate coordination chemistry?
- Methodological Answer : The pyrrole ring’s electron-rich nature enables metal coordination. For example, Pb(II) forms polymers via µ²- or µ³-bonding modes with the carboxylate oxygen. Reactivity studies involve synthesizing metal complexes and analyzing their structures via single-crystal XRD or IR spectroscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting CAS numbers or stereochemical descriptors in literature?
- Methodological Answer : Cross-reference CAS numbers (e.g., 93779-31-8 vs. 130609-48-2) with authoritative databases like PubChem or Reaxys. For stereochemical inconsistencies (e.g., (2S,3aS,6aS) vs. (2R,3aR,6aR)), replicate synthesis using documented protocols and validate via NOE NMR or X-ray diffraction .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉NO₂ | |
| Molecular Weight | 245.32 g/mol | |
| Key Synthetic Yield | 81% (Ramipril intermediate) | |
| Chiral Purity | >99% (via chiral HPLC) | |
| Decomposition Temperature | >200°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
